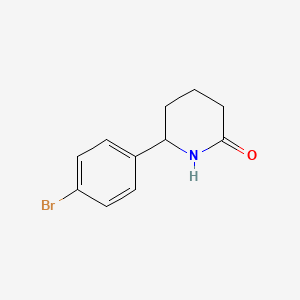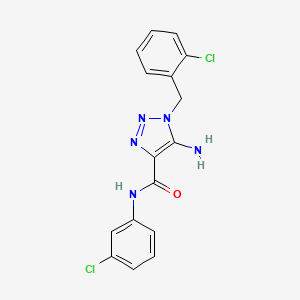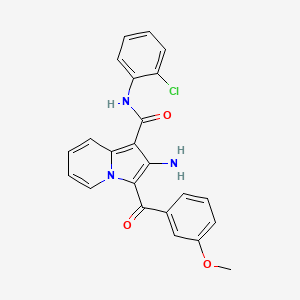
6-(4-Bromophenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 6-(4-Bromophenyl)piperidin-2-one, is a brominated piperidinone derivative. While the specific compound is not directly studied in the provided papers, related brominated piperidinones and their derivatives have been the subject of various research efforts. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related piperidinone compounds involves various strategies. For instance, an efficient oxidation method was described for the preparation of a piperidin-2-one derivative, which could potentially be applied to the synthesis of this compound . Another study reported the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, which might offer insights into the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of brominated piperidinones is characterized by the presence of a piperidine ring, which can adopt different conformations such as the chair conformation observed in a related compound . The orientation of substituents on this ring can significantly influence the molecule's properties and reactivity. X-ray crystallography and DFT calculations are common techniques used to elucidate the structure of these compounds .
Chemical Reactions Analysis
The reactivity of brominated piperidinones can be influenced by the presence of the bromophenyl group, which can participate in various chemical reactions. The studies provided do not directly address the chemical reactions of this compound, but they do discuss the chiral resolution of enantiomers of a related compound, which involves interactions such as hydrogen bonding and π-π interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated piperidinones can be deduced from spectroscopic analyses such as FT-IR, FT-Raman, NMR, and UV spectroscopy . These techniques provide information on the vibrational and electronic structure of the molecules, as well as insights into the stability and charge distribution within the molecule. NBO analysis can further reveal hyperconjugative interactions and charge delocalization, which are important for understanding the molecule's reactivity .
Applications De Recherche Scientifique
1. Structural Analysis and Hydrogen-Bonding Patterns
The compounds related to 6-(4-Bromophenyl)piperidin-2-one, such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, have been characterized for their hydrogen-bonding patterns. These compounds feature bifurcated intra- and intermolecular hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Additional weak interactions like C-H...Br, Br...O, and C-H...π contribute to stabilizing the crystal structures (Balderson et al., 2007).
2. Conformation and Biological Investigation
Studies on similar compounds, such as N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, have shown preferences for certain conformations like distorted boat conformations. These compounds have been evaluated for antibacterial activity and antioxidant properties, contributing valuable insights into the field of medicinal chemistry (Mohanraj & Ponnuswamy, 2017).
3. Synthesis and Analgesic Activity Investigation
Research on derivatives of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one, which are structurally related to this compound, has been conducted. These compounds have been synthesized using microwave-assisted methods and screened for analgesic activity. Some showed significant analgesic activity without ulcerogenic effects, providing insights into new therapeutic agents (Chaudhary et al., 2012).
4. Advances in Chemistry and Biological Activity
Research on 2,6-Diphenyl piperidines, related to this compound, discusses different methods for their preparation and applications. These compounds are synthesized from aromatic aldehyde and acetone, with reactions on various functional groups. Their applications in different fields are also summarized, indicating the broad utility of these compounds in scientific research (Yousif, 2021).
5. Antimicrobial/Antimycobacterial Activity
Novel compounds like 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the development of potential agents with dual antimicrobial and antimycobacterial activities, highlighting the significance of such chemical structures in addressing health-related issues (Patel et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
6-(4-bromophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h4-7,10H,1-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPGNDANMWJZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)

![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)
![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)


![Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate](/img/structure/B2530805.png)

![3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2530807.png)
![4-chloro-2-[(E)-(mesitylimino)methyl]phenol](/img/structure/B2530811.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530812.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)